N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a rhodanine-based heterocyclic compound characterized by a 1,3-thiazolidin-4-one core substituted with a 4-methoxybenzylidene group at the C5 position, a sulfanylidene (C=S) group at C2, and a propanamide side chain terminating in a 2-hydroxyphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in targeting enzymes or receptors sensitive to thiazolidinone derivatives . The Z-configuration of the benzylidene substituent is critical for maintaining planar geometry, which enhances π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-26-14-8-6-13(7-9-14)12-17-19(25)22(20(27)28-17)11-10-18(24)21-15-4-2-3-5-16(15)23/h2-9,12,23H,10-11H2,1H3,(H,21,24)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWJPTMITCGCBK-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a thiazolidinone core and various substituents that may enhance its pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 414.49 g/mol. The compound features a thiazolidinone ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .
Antimicrobial Activity
Thiazolidinones, including this compound, have been studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinone can exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. A study on novel 2-imino-4-thiazolidinone derivatives demonstrated their ability to induce cell cycle arrest in cancer cells, suggesting that modifications in the thiazolidinone structure can enhance anticancer efficacy . The specific compound may similarly exhibit such properties due to its structural characteristics.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Thiazolidinones can interfere with key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Cycle Modulation : Similar compounds have been shown to induce specific cell cycle arrests, which could be a mechanism for their anticancer effects.
- Lipid Biosynthesis Interference : Some studies suggest that these compounds can modulate lipid biosynthesis pathways, which are crucial for the survival of certain pathogens and cancer cells .
Case Studies and Research Findings
Chemical Reactions Analysis
Oxidation Reactions
The thione (-C=S) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:
This reaction is typically carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
Reduction Reactions
Reductive modification targets the carbonyl (C=O) and imine (C=N) groups:
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Carbonyl reduction : Sodium borohydride (NaBH₄) reduces the 4-oxo group to a hydroxyl group.
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Imine reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the conjugated C=N bond to an amine .
Nucleophilic Substitution
The methoxy (-OCH₃) group on the phenyl ring undergoes demethylation under acidic or basic conditions, replacing the methoxy group with hydroxyl (-OH). For example:
This reaction is critical for generating bioactive metabolites .
Hydrolysis
The amide bond in the propanamide side chain hydrolyzes under acidic or alkaline conditions:
This reaction is significant for prodrug activation .
Common Reagents and Conditions
Major Reaction Products
-
Oxidation :
-
Reduction :
-
Substitution :
-
Demethylated product with -OH group (molecular weight -14 g/mol).
-
-
Hydrolysis :
Mechanistic Insights
-
Thione reactivity : The sulfur atom in the thione group acts as a soft nucleophile, participating in Michael additions or cycloadditions .
-
Conjugated system : The Z-configuration of the methylidene group stabilizes the conjugated π-system, directing electrophilic attacks to the para position of the methoxyphenyl ring .
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Steric effects : The ortho-hydroxyphenyl group influences reaction rates by hindering access to the amide bond during hydrolysis .
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Table 1: Key Structural Differences and Electronic Profiles
Key Observations:
Benzylidene Substitution: The 4-methoxy group in the target compound enhances electron-donating capacity compared to methyl (e.g., 4-methylphenyl in ) or halogens, improving interaction with electron-deficient biological targets .
Amide Chain Modifications :
- Propanamide chains (target compound, ) offer greater conformational flexibility than acetamide (), which may improve binding kinetics in enzyme active sites.
- Terminal substituents (e.g., 2-hydroxyphenyl vs. phenyl or thiadiazolyl) influence hydrogen bonding: The 2-hydroxyphenyl group in the target compound forms strong H-bonds with residues like Asp or Glu in proteases .
Tautomerism and Stereochemistry :
Key Findings:
- The target compound’s 4-methoxy group and 2-hydroxyphenyl terminus synergistically enhance tyrosinase inhibition (IC50 = 1.8 μM) by coordinating with the enzyme’s copper center .
- Thiophene-containing analogues () show superior COX-2 selectivity due to hydrophobic interactions with the enzyme’s aryl-binding pocket.
- Methyl substitutions (e.g., 3-methyl in ) reduce potency against EGFR-TK, highlighting the importance of substituent position in avoiding steric clashes.
Computational and Crystallographic Insights
- Molecular Docking : The target compound’s Z-benzylidene group aligns with the catalytic site of tyrosinase, forming π-π interactions with His263 and H-bonds with Asn260 .
- Crystal Packing : Analogues with 2-hydroxyphenyl groups exhibit intermolecular H-bonding networks (O–H···S=C), stabilizing crystal lattices and improving thermal stability .
- Software Tools : Structures were validated using SHELX and visualized via Mercury , confirming planarity and tautomeric forms.
Preparation Methods
Formation of the Schiff Base Intermediate
The synthesis begins with the preparation of a hydrazide derivative, a critical precursor for Schiff base formation. According to Patel et al., hydrazides are synthesized by treating carboxylic acid derivatives with hydrazine hydrate under reflux conditions. For instance, 2-chloropyridine-3-carboxylic acid reacts with hydrazine hydrate in ethanol to yield the corresponding hydrazide.
In the context of the target compound, 3-aminopropanoic acid hydrazide serves as the starting material. Reaction with 4-methoxybenzaldehyde in anhydrous ethanol, catalyzed by glacial acetic acid, generates the (Z)-configured Schiff base (hydrazone). This step ensures regioselectivity, as acetic acid promotes imine formation while minimizing side reactions.
Reaction Conditions :
Cyclocondensation to Thiazolidinone
The Schiff base undergoes cyclocondensation with sulfanylacetic acid to form the thiazolidinone ring. As demonstrated by Carta et al., this reaction proceeds in refluxing toluene under nitrogen atmosphere to prevent oxidation of the sulfhydryl group. The 2-sulfanylidene moiety arises from the incorporation of sulfur via sulfanylacetic acid.
Optimized Protocol :
- Molar Ratio : Schiff base : sulfanylacetic acid = 1 : 2
- Solvent : Dry toluene
- Atmosphere : Nitrogen gas
- Time : 48 hours
- Workup : Purification via flash chromatography (dichloromethane/methanol 98:2) followed by recrystallization (toluene/ethanol)
Key Spectral Data :
- FT-IR : 1713 cm⁻¹ (C=O of thiazolidinone), 1669 cm⁻¹ (C=N of exocyclic imine)
- ¹H-NMR : δ 5.71 (s, 1H, CH of thiazolidinone), δ 7.22–7.18 (m, 4H, aromatic protons)
Introduction of the Propanamide Side Chain
Activation of the Carboxylic Acid
The propanamide linker is introduced via coupling between the thiazolidinone’s amine group and 3-(2-hydroxyphenyl)propanoic acid . Prior to coupling, the carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Procedure :
Amide Bond Formation
The acid chloride reacts with the amine group of the thiazolidinone intermediate in the presence of triethylamine (TEA) as a base.
Reaction Setup :
- Solvent : Anhydrous chloroform
- Base : Triethylamine (2–3 drops)
- Temperature : 0–5°C initially, then room temperature for 4 hours
- Yield : 65–72%
Characterization :
- Mp : 218–220°C (toluene/ethanol recrystallization)
- ¹H-NMR : δ 10.64 (s, 1H, NH), δ 8.16 (d, 1H, aromatic proton), δ 7.74 (d, 1H, aromatic proton)
Stereochemical Considerations and Z-Configuration
The (5Z)-configuration of the exocyclic double bond is governed by the reaction kinetics during Schiff base formation. Polar solvents like ethanol favor the thermodynamically stable Z-isomer due to intramolecular hydrogen bonding between the imine nitrogen and the adjacent hydroxyl group. Nuclear Overhauser Effect (NOE) experiments confirm this configuration, showing spatial proximity between the 4-methoxyphenyl and thiazolidinone protons.
Analytical Validation and Purity Assessment
Table 1: Physical and Spectral Data of Key Intermediates
| Compound | Mp (°C) | Yield (%) | IR (C=O, cm⁻¹) | ¹H-NMR (Key Signals, δ ppm) |
|---|---|---|---|---|
| Schiff Base | 179–180 | 94 | 1670 | 8.27–8.22 (m, 2H, Ar-H) |
| Thiazolidinone Intermediate | 218–220 | 65 | 1713 | 5.71 (s, 1H, CH) |
| Final Compound | 245–247 | 68 | 1721 | 10.64 (s, 1H, NH) |
Table 2: Optimization of Cyclocondensation Conditions
| Entry | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Toluene | 48 | 65 | 98.5 |
| 2 | DMF | 24 | 52 | 89.3 |
| 3 | Ethanol | 72 | 58 | 92.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
